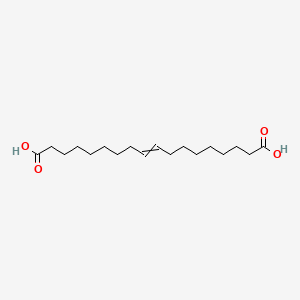

Octadec-9-enedioic acid

Description

Properties

IUPAC Name |

Octadec-9-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKVIQSIHEQOF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019391 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-16-0 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadec-9-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Production Methodologies for Octadec 9 Enedioic Acid

Chemical Synthesis Approaches

Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds (olefins). mdpi.comias.ac.in The mechanism, first proposed by Yves Chauvin, proceeds through a metallacyclobutane intermediate formed by the reaction of an alkene with a transition metal alkylidene complex. ias.ac.inharvard.edu This method is highly valued in oleochemistry for its efficiency in transforming renewable resources like vegetable oils and their constituent fatty acids into valuable chemicals. ias.ac.inscielo.br Ruthenium-based catalysts are particularly effective for this transformation due to their high functional group tolerance, allowing them to operate in the presence of carboxylic acid moieties without being deactivated. harvard.edunih.gov

Oleic acid, a monounsaturated omega-9 fatty acid abundant in many vegetable oils, serves as a primary and renewable feedstock for the synthesis of octadec-9-enedioic acid. ocl-journal.orgui.ac.id The reaction proceeds via a self-metathesis (or homo-metathesis) pathway. In this process, two molecules of oleic acid react at their double bonds. The reaction cleaves the C=C double bond in each molecule and reassembles the fragments to yield two new symmetric molecules: one molecule of this compound and one molecule of 9-octadecene (B1240498). scielo.br

When the ester of oleic acid, methyl oleate (B1233923), is used, the reaction yields the corresponding diester, dimethyl octadec-9-enedioate, alongside 9-octadecene. scielo.brui.ac.id The equilibrium of this reaction typically results in a mixture containing the starting material and the two products. scielo.br

The development of well-defined ruthenium carbene complexes, known as Grubbs and Hoveyda-Grubbs catalysts, has been pivotal for the application of metathesis in oleochemistry. wikipedia.org These catalysts are known for their remarkable tolerance to air, moisture, and a wide variety of functional groups, including the carboxylic acid group in oleic acid. nih.govwikipedia.org

First-Generation Grubbs Catalysts: These catalysts, such as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, were among the first well-defined, highly active ruthenium catalysts developed. wikipedia.org

Second-Generation Grubbs Catalysts: These catalysts feature an N-heterocyclic carbene (NHC) ligand in place of one phosphine (B1218219) ligand. harvard.eduwikipedia.org This modification significantly increases their catalytic activity and stability, making them highly effective for the metathesis of oleic acid. ocl-journal.orgui.ac.id Research has shown that second-generation Grubbs catalysts can achieve high yields of this compound from oleic acid. ocl-journal.org

Hoveyda-Grubbs Catalysts: These are a subclass of second-generation catalysts where one of the ligands is a chelating o-isopropoxyphenylmethylene group. libretexts.org They are known for their high stability and are often recommended for general metathesis reactions. umicore.comsigmaaldrich.com

The choice of catalyst can influence reaction efficiency, yield, and product selectivity. ocl-journal.org

| Entry | Catalyst | Solvent | Conversion (%) | Yield of Diacid (%) | Reaction Time |

|---|---|---|---|---|---|

| 1 | Grubbs 1st Gen. (C1) | DCM | 95 | 71 | 3 days (stirred) |

| 2 | Grubbs 2nd Gen. (C2) | DCM | 98 | 75 | 5 hours (sonication) |

| 3 | Hoveyda-Grubbs 2nd Gen. (C3) | DCM | 98 | 72 | 5 hours (sonication) |

| 4 | Grubbs 2nd Gen. (C2) | 1-Butanol | 95 | 70 | 5 hours (sonication) |

Data sourced from a study on ultrasound-assisted self-metathesis reactions of monounsaturated fatty acids. ocl-journal.org Conditions for entries 2-4 involved ultrasonic activation.

Optimizing reaction conditions such as temperature, catalyst loading, and the use of solvents is critical to maximize the yield of this compound and ensure the economic viability of the process. sigmaaldrich.com

The concentration of the catalyst is a key parameter influencing product distribution. ias.ac.in Studies on the self-metathesis of methyl oleate using a second-generation Grubbs catalyst have shown that varying the catalyst concentration can change the product profile. eurjchem.com At an optimal concentration of 0.06 mmol, the primary products were 9-octadecene and dimethyl-9-octadecenedioate. ias.ac.ineurjchem.com However, at higher concentrations, other side products were observed, while at very high concentrations (0.18 mmol), 9-octadecene was consumed, leading to a higher proportion of the diester. eurjchem.com

| Catalyst Conc. (mmol) | Dimethyl-9-octadecenedioate Yield (%) | 9-Octadecene Yield (%) | Other Products |

|---|---|---|---|

| 0.03 | 19 | 27 | Present |

| 0.06 | 23 | 30 | Not Observed |

| 0.12 | 40 | 10 | Present |

| 0.18 | 64 | 0 | Present |

Data adapted from research on the effect of catalyst concentration on product formation. ias.ac.ineurjchem.com

Olefin Metathesis of Unsaturated Fatty Acids

Reaction Conditions and Yield Optimization

Temperature and Pressure Influences

Temperature plays a vital role in catalyst initiation and reaction rate. sigmaaldrich.com The self-metathesis of oleic acid using ruthenium catalysts is often conducted at moderately elevated temperatures. For instance, a 71% yield of 1,18-octadec-9-enedioic acid was obtained by stirring oleic acid at 45°C for three days with a second-generation Grubbs catalyst. ocl-journal.org Many commercial ruthenium catalysts are designed to initiate at temperatures between room temperature and 40°C. umicore.comsigmaaldrich.com The reaction is typically performed at atmospheric pressure.

Solvent-Free Reaction Systems

To align with the principles of green chemistry, there is growing interest in performing olefin metathesis under solvent-free conditions. Eliminating organic solvents reduces waste, cost, and environmental impact. Research has demonstrated that the self-metathesis of oleic acid can be effectively carried out in the absence of a solvent. ocl-journal.org When combined with sonochemical activation (ultrasound), solvent-free conditions led to high conversion rates of oleic acid in significantly shorter reaction times, with high conversion observed after only 5 hours. ocl-journal.org

Ultrasound-Assisted Reaction Enhancement

The application of ultrasonic irradiation in chemical synthesis has been recognized as a potent method for process intensification, often leading to higher yields, shorter reaction times, and milder reaction conditions. nih.govresearchgate.net In the context of dicarboxylic acid synthesis, sonochemistry can be applied to overcome mass transfer limitations, particularly in heterogeneous reaction mixtures. The formation of esters, which can be precursors or derivatives of dicarboxylic acids, has been shown to be significantly accelerated under ultrasonic irradiation. researchgate.net

The primary effects of ultrasound in chemical reactions stem from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and liquid jets. These conditions can enhance the reactivity of chemical species and increase the surface area of solid reactants or catalysts.

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the principles are broadly applicable to the esterification and hydrolysis steps often involved in its production and purification. For instance, ultrasound can facilitate the efficient synthesis of aliphatic acid esters at room temperature, a procedure that conventionally requires more energy-intensive conditions. researchgate.net The benefits observed in related processes suggest a strong potential for enhancing the synthesis of long-chain dicarboxylic acids.

| Parameter | Effect of Ultrasonic Irradiation | Underlying Mechanism | Reference |

|---|---|---|---|

| Reaction Rate | Significant increase | Acoustic cavitation creates localized high temperature and pressure zones. | nih.gov |

| Reaction Yield | Often improved | Enhanced mass transfer and increased reactive surface area. | researchgate.net |

| Reaction Time | Drastically reduced (minutes vs. hours) | Intensified energy input accelerates the reaction kinetics. | researchgate.net |

| Reaction Conditions | Allows for milder temperatures and pressures | Localized energy input reduces the need for bulk heating. | researchgate.net |

Byproduct Formation and Management

In many synthetic routes that produce dicarboxylic acids, the formation of byproducts is a significant consideration for process efficiency and product purity. A primary industrial route to C9 dicarboxylic acids, which are related to this compound, is the ozonolysis of oleic acid. wikipedia.org This process, while effective, inherently produces a co-product.

When oleic acid is subjected to ozonolysis, the double bond is cleaved, and subsequent oxidative work-up yields two different carboxylic acids: azelaic acid (a C9 dicarboxylic acid) and nonanoic acid (also known as pelargonic acid, a C9 monocarboxylic acid). byjus.com

Reaction: CH₃(CH₂)₇CH=CH(CH₂)₇CO₂H (Oleic Acid) + O₃ → HO₂C(CH₂)₇CO₂H (Azelaic Acid) + CH₃(CH₂)₇CO₂H (Nonanoic Acid) wikipedia.org

In this scenario, nonanoic acid is a major byproduct. The management of this byproduct is crucial for the economic viability of the process. Strategies for management include:

Separation and Purification: The product mixture must undergo separation, typically through distillation, to isolate the desired azelaic acid from the nonanoic acid.

Market for Co-products: The economic feasibility of the process is greatly enhanced by finding commercial applications for the nonanoic acid byproduct, which is used in the production of lubricants, polymers, and herbicides.

If this compound itself were to be cleaved, for example, through a similar oxidative cleavage process, it would theoretically yield two moles of azelaic acid, minimizing monofunctional byproducts and maximizing carbon efficiency. google.com

Wittig Reaction Pathways

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it a viable, albeit complex, strategy for synthesizing a molecule like this compound from smaller fragments. masterorganicchemistry.com This pathway offers precise control over the location of the double bond.

Derivation from Azelaic Acid Fragments

A logical retrosynthetic analysis of this compound points to azelaic acid (nonanedioic acid) as an ideal C9 building block. Two C9 fragments can be coupled via a Wittig reaction to construct the C18 backbone with a central double bond. This would involve converting one azelaic acid derivative into a phosphonium (B103445) ylide (the Wittig reagent) and another into an aldehyde.

Fragment A: A C9 ω-oxo-carboxylic acid (or its ester), derived from azelaic acid.

Fragment B: A C9 phosphonium ylide bearing a terminal carboxylic acid group (or its ester), also derived from azelaic acid.

Multistep Reaction Sequences

The conversion of azelaic acid into the necessary Wittig precursors is a multistep process requiring careful functional group manipulation. The presence of two carboxylic acid groups necessitates protection strategies to ensure selective reaction at one terminus.

The sequence to generate the required aldehyde and phosphonium salt from azelaic acid would proceed as follows:

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Mono-protection of Diacid | Azelaic acid is converted to a mono-ester (e.g., methyl azelate) to differentiate the two carboxylic acid groups. | pearson.com |

| 2a | Aldehyde Synthesis | The unprotected carboxylic acid group of the mono-ester is selectively reduced to a primary alcohol, which is then oxidized to the corresponding aldehyde (methyl 9-oxononanoate). | pearson.com |

| 2b | Phosphonium Salt Synthesis | Alternatively, the unprotected carboxylic acid is reduced to an alcohol, converted to an alkyl halide (e.g., 9-bromononanoate), and then reacted with triphenylphosphine (B44618) (PPh₃) to form the phosphonium salt. | masterorganicchemistry.com |

| 3 | Ylide Formation | The phosphonium salt from step 2b is treated with a strong base to deprotonate the α-carbon, generating the nucleophilic phosphonium ylide. | masterorganicchemistry.com |

| 4 | Wittig Reaction | The aldehyde from step 2a is reacted with the ylide from step 3. This forms the C=C double bond, yielding the dimethyl ester of this compound. | researchgate.net |

| 5 | Deprotection | The resulting diester is hydrolyzed to afford the final product, this compound. | pearson.com |

This sequence highlights the synthetic utility of the Wittig reaction in building larger molecules from smaller, readily available precursors.

Other Oxidation and Cleavage Methods

Ozonolysis for Related Diacid Production

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves unsaturated bonds, such as carbon-carbon double bonds in alkenes. libretexts.org This method is of immense industrial importance for the production of various carbonyl compounds, including dicarboxylic acids. wikipedia.orgbyjus.com

The outcome of the reaction depends heavily on the work-up conditions that follow the initial reaction with ozone to form an ozonide intermediate. masterorganicchemistry.com

Reductive Work-up: Using reagents like zinc or dimethyl sulfide (B99878) leads to the formation of aldehydes or ketones.

Oxidative Work-up: Using hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids. masterorganicchemistry.com

A prominent industrial application of this method is the ozonolysis of oleic acid to produce azelaic acid and pelargonic acid, as mentioned previously. byjus.com Similarly, the ozonolysis of erucic acid is used to produce brassylic acid (a C13 diacid). wikipedia.org These processes demonstrate the utility of ozonolysis in converting long-chain unsaturated fatty acids from renewable resources into valuable dicarboxylic acids.

| Starting Material | Cleavage Products (after Oxidative Work-up) | Reference |

|---|---|---|

| Oleic Acid (C18:1) | Azelaic Acid (C9 diacid) and Nonanoic Acid (C9 monoacid) | wikipedia.org |

| Erucic Acid (C22:1) | Brassylic Acid (C13 diacid) and Nonanoic Acid (C9 monoacid) | wikipedia.org |

| Linoleic Acid (C18:2) | Azelaic Acid, Malonic Acid, Hexanoic Acid (mixture) |

This method underscores the principle of using oxidative cleavage to break down larger molecules with specific functionalities into smaller, often difunctional, chemical building blocks.

Hydrogen Peroxide-Mediated Oxidative Cleavage

The oxidative cleavage of unsaturated fatty acids using strong oxidizing agents is a known method for producing dicarboxylic acids. Hydrogen peroxide (H₂O₂) is considered a "green" oxidant due to its byproduct being water. mdpi.com The process typically involves the use of a catalyst, often based on tungsten, to facilitate the cleavage of the carbon-carbon double bond. mdpi.comresearchgate.net This reaction proceeds through the epoxidation of the double bond, followed by hydrolysis to a diol, and subsequent oxidative cleavage to yield the desired dicarboxylic acids. researchgate.net

However, a significant challenge in chemical synthesis is achieving high selectivity for a specific isomer, such as the cis-isomer of this compound. In fact, the chemical synthesis of cis-isomers of long-chain dicarboxylic acids is currently considered not feasible, making biotechnological production a more attractive and viable alternative for producing this specific compound. nih.govresearchgate.net

Biotechnological Production and Biotransformation Pathways

Biotechnological routes offer a highly specific and selective alternative for the production of this compound, particularly the cis-isomer. nih.govresearchgate.net Microbial fermentation, especially using yeast, has been a focal point of research in this area.

Microbial Fermentation Systems

The yeast Candida tropicalis has been extensively studied and utilized as a whole-cell biocatalyst for the biotransformation of oleic acid and its derivatives into this compound. nih.govresearchgate.net This yeast possesses a unique ω-oxidation pathway that allows it to convert fatty acids into the corresponding dicarboxylic acids. researchgate.netnih.govsemanticscholar.org

Candida tropicalis is a robust microorganism capable of metabolizing alkanes and fatty acids to produce long-chain dicarboxylic acids (DCAs). bohrium.com Both wild-type and genetically engineered strains have been employed to enhance the production of these valuable chemicals.

Wild-type strains of Candida tropicalis can naturally produce this compound from oleic acid. However, the yields can be limited due to the competing β-oxidation pathway, which degrades the fatty acid substrate for energy production. tees.ac.uk

To overcome this limitation, metabolic engineering strategies have been applied to develop genetically modified strains with enhanced production capabilities. A key strategy involves the disruption of genes encoding for acyl-CoA oxidases, which are crucial enzymes in the β-oxidation pathway. nih.gov By blocking or weakening this pathway, the fatty acid substrate is redirected towards the ω-oxidation pathway, leading to a significant increase in the conversion efficiency and selectivity for dicarboxylic acid production, in some cases reaching 100% conversion. nih.govsemanticscholar.org

Further genetic modifications have focused on amplifying the genes responsible for the ω-oxidation pathway, such as those encoding for cytochrome P450 monooxygenase and NADPH-cytochrome reductase. nih.govsemanticscholar.org These enzymes catalyze the rate-limiting ω-hydroxylation step. nih.gov Amplified strains have demonstrated increased ω-hydroxylase activity and a productivity increase of up to 30% compared to strains with only the β-oxidation pathway blocked. nih.govsemanticscholar.org Engineering of fatty acid transporters has also been explored to improve substrate uptake and, consequently, dicarboxylic acid yield. bohrium.com

| Strain Type | Genetic Modification | Key Findings |

| Wild-Type | None | Baseline production of this compound from oleic acid. Yield is limited by the competing β-oxidation pathway. |

| Genetically Modified | Disruption of acyl-CoA oxidase genes (β-oxidation pathway) | Redirects substrate to ω-oxidation, improving conversion efficiency and selectivity to nearly 100%. nih.govsemanticscholar.org |

| Genetically Modified | Amplification of cytochrome P450 monooxygenase and NADPH-cytochrome reductase genes | Increases the rate-limiting ω-hydroxylation step, boosting productivity by up to 30% over β-oxidation blocked strains. nih.govsemanticscholar.org |

| Genetically Modified | Engineering of fatty acid transporters | Can lead to a 30.10% increase in dicarboxylic acid yield by improving intracellular transport of fatty acids. bohrium.com |

Fed-batch fermentation is a widely adopted strategy to achieve high-cell-density and high-product titers in microbial fermentations. nih.govmdpi.comnih.gov This technique involves the controlled feeding of nutrients, such as the carbon source (e.g., glucose) and the substrate (e.g., oleic acid), throughout the fermentation process. researchgate.netresearchgate.net This approach helps to avoid substrate inhibition and maintain optimal conditions for cell growth and product formation. nih.gov

In the production of this compound using Candida tropicalis, fed-batch strategies have been crucial for maximizing yields. researchgate.net A two-phase process is often employed, consisting of an initial growth phase followed by a biotransformation phase where the substrate and a co-substrate like glucose are fed. researchgate.net The glucose feed rate has been identified as a critical parameter, as high rates can lead to the incorporation of oleic acid into triacylglycerols and storage in lipid bodies, thus reducing the yield of the desired dicarboxylic acid. nih.govresearchgate.net By optimizing the molar ratio of glucose to oleic acid, a peak volumetric productivity of 0.56 g/L/h and a final titer of approximately 45 g/L with a 70% yield have been achieved. nih.govresearchgate.net

| Fermentation Parameter | Finding | Impact on Production |

| Glucose Feed Rate | Identified as a crucial process parameter. nih.govresearchgate.net | High rates can induce oleic acid storage as triacylglycerols, reducing dicarboxylic acid yield. nih.govresearchgate.net |

| Molar Ratio (Glucose:Oleic Acid) | Optimization is key for high productivity. | An optimized ratio of 1.5 resulted in a peak volumetric productivity of 0.56 g/L/h and a final titer of ~45 g/L. nih.govresearchgate.net |

| pH Control | Programmed incremental pH increase during the production stage can enhance secretion. | A strategy of increasing pH from 7.2 to 8.10 increased dicarboxylic acid concentration by 22%. researchgate.net |

While oleic acid is the most common substrate for the production of this compound, its use can present challenges such as foaming during fermentation. researchgate.net This has led to research into alternative substrates. Candida tropicalis exhibits a degree of substrate specificity, but can also utilize derivatives of oleic acid.

Studies have investigated the suitability of substrates like oleyl alcohol and various oleate esters (methyl, ethyl, and butyl oleate). researchgate.netx-mol.net Research has shown that a genetically engineered strain of C. tropicalis can convert these alternative substrates into 9-octadecenedioic acid. researchgate.netresearchgate.net While oleic acid resulted in the highest dicarboxylic acid production (31.3 g/L), oleyl alcohol was identified as a promising alternative. researchgate.net Oleyl alcohol and rapeseed oil showed high initial production rates, though the production ceased after a certain period. researchgate.net Methyl oleate, on the other hand, resulted in a much slower production rate. researchgate.net Importantly, the ester and alcohol substrates showed no negative influence on the growth of C. tropicalis at concentrations up to 100 g/L. researchgate.net

The bioconversion process is effective for the selective terminal oxidation of both saturated and unsaturated linear aliphatic substrates with chain lengths ranging from 12 to 22 carbons. nih.govsemanticscholar.org

| Substrate | Bioconversion to this compound | Key Observations |

| Oleic Acid | Yes | Highest dicarboxylic acid production (31.3 g/L), but can cause foaming. researchgate.net |

| Oleyl Alcohol | Yes | Considered the closest candidate for alternative production to oleic acid; high initial production rate. researchgate.netresearchgate.net |

| Methyl Oleate | Yes | Very slow production rate observed. researchgate.net |

| Ethyl Oleate | Yes | Investigated as a suitable alternative. researchgate.netx-mol.net |

| Butyl Oleate | Yes | Investigated as a suitable alternative. researchgate.netx-mol.net |

| Rapeseed Oil | Yes | High initial production rate, but production stopped after 80 hours. researchgate.net |

Bioprocess Parameter Optimization for this compound Production

Glucose Feed Rate Effects on Product Yield and Lipid Body Formation

The rate at which glucose is supplied to the fermentation medium is a critical parameter that directly affects the efficiency of this compound production by microorganisms such as Candida tropicalis. Research has shown that the glucose feed rate has a profound impact on both the product yield and the formation of intracellular lipid bodies.

Studies have demonstrated that by carefully controlling the molar ratio of glucose to oleic acid, it is possible to minimize lipid body formation and maximize product output. For instance, applying a low molar ratio of 1.5 (glucose to oleic acid) resulted in only marginal lipid body formation. This strategy led to a significant increase in the volumetric productivity and final titer of this compound.

| Glucose to Oleic Acid Molar Ratio | Peak Volumetric Productivity (g/L/h) | Final Titer (g/L) | Yield (%) | Lipid Body Formation |

|---|---|---|---|---|

| 1.5 | 0.56 | ~45 | 70 | Marginal |

pH Modulation and Control for Enhanced Secretion

The pH of the fermentation medium is another crucial factor that influences the production and secretion of dicarboxylic acids. Maintaining an optimal pH is essential for cell viability, enzyme function, and the transport of the product out of the microbial cells. For the production of long-chain dicarboxylic acids like this compound by Candida tropicalis, a strategic modulation of pH during the fermentation process has been shown to be highly effective.

Typically, the process is divided into a growth phase and a conversion (production) phase. During the growth phase, a slightly acidic pH is maintained to promote robust cell growth. However, during the conversion phase, when the fatty acid substrate is being converted to the dicarboxylic acid, a shift to a more alkaline pH is beneficial. This increase in pH enhances the solubility of the dicarboxylic acid and promotes its secretion from the yeast cells, preventing intracellular accumulation that could be toxic or inhibitory to the metabolic pathways.

An optimized strategy involves a programmed, incremental increase in pH during the production stage. For example, a gradual increase from pH 7.2 to 8.10 has been shown to significantly improve the final concentration of the dicarboxylic acid compared to maintaining a constant pH. This controlled pH shift helps to maintain maximum activity of key enzymes, such as cytochrome P450 monooxygenase, for a longer duration during the conversion phase. However, it is important to note that pH values exceeding 8.2 can negatively impact cell viability and productivity.

| pH Control Strategy | Final Dicarboxylic Acid Concentration (g/L) | Improvement over Constant pH (%) |

|---|---|---|

| Programmed incremental increase (pH 7.2 to 8.10) | 153 | 22 |

Agitation Considerations

In the context of aerobic microorganisms like Candida tropicalis, the agitation speed, in conjunction with the aeration rate, determines the dissolved oxygen concentration in the medium. Sufficient oxygen supply is critical for the ω-oxidation pathway, which is an oxygen-dependent enzymatic process. Therefore, optimizing the agitation speed is essential to ensure that the oxygen demand of the cells for both growth and biocatalytic conversion is met.

While specific studies detailing the direct effect of agitation on this compound production are limited, the general principles of microbial fermentation suggest that an optimal agitation speed would enhance volumetric productivity. However, excessive agitation can lead to high shear stress, which may cause physical damage to the cells, leading to reduced viability and productivity. Therefore, a careful balance must be struck to ensure efficient mixing and oxygen transfer without compromising the integrity of the biocatalyst. The optimal agitation speed is often determined empirically for a specific bioreactor configuration and microbial strain.

Enzymatic Bioconversion Mechanisms

The biosynthesis of this compound from oleic acid in microorganisms is a multi-step enzymatic process. This bioconversion is primarily facilitated by the ω-oxidation pathway, a metabolic route that oxidizes the terminal methyl group of fatty acids. Understanding the enzymes involved and engineering them for improved performance are key areas of research for enhancing the production of this valuable dicarboxylic acid.

Role of ω-Oxidation Pathway Enzymes

The ω-oxidation pathway is the central metabolic route for the conversion of fatty acids into their corresponding α,ω-dicarboxylic acids. This pathway involves a series of enzymatic reactions that sequentially oxidize the terminal methyl carbon of the fatty acid. The key enzymes involved in this process are cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases.

The initial and rate-limiting step of the ω-oxidation pathway is the hydroxylation of the terminal methyl group of the fatty acid to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), which requires molecular oxygen and electrons from a redox partner, typically NADPH-cytochrome P450 reductase.

The resulting ω-hydroxy fatty acid is then further oxidized to an aldehyde by an alcohol dehydrogenase (ADH). In the final step, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the α,ω-dicarboxylic acid. In the case of oleic acid as the substrate, this pathway leads to the formation of this compound. The efficient functioning of this entire enzymatic cascade is crucial for the high-yield production of the desired dicarboxylic acid.

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1. Hydroxylation | Oleic Acid | Cytochrome P450 Monooxygenase | ω-Hydroxyoctadec-9-enoic Acid |

| 2. Oxidation | ω-Hydroxyoctadec-9-enoic Acid | Alcohol Dehydrogenase | Octadec-9-enal-1-oic Acid |

| 3. Oxidation | Octadec-9-enal-1-oic Acid | Aldehyde Dehydrogenase | This compound |

Biocatalyst Engineering for Enhanced Specificity and Productivity

To improve the efficiency of this compound production, significant research efforts have been directed towards the genetic engineering of the microbial biocatalysts. These strategies aim to enhance the metabolic flux towards the ω-oxidation pathway while minimizing competing metabolic routes that consume the fatty acid substrate or the dicarboxylic acid product.

A primary strategy in biocatalyst engineering is the disruption or deletion of genes involved in the β-oxidation pathway. The β-oxidation pathway is the major route for fatty acid degradation in yeast, breaking them down into acetyl-CoA for energy production. By blocking this pathway, for example by deleting the genes encoding for acyl-CoA oxidases (POX), the intracellular pool of the fatty acid substrate is increased and can be more effectively channeled into the ω-oxidation pathway for dicarboxylic acid synthesis.

Industrial-Scale Biotechnological Production Considerations for this compound

The industrial-scale production of this compound via biotechnological routes is gaining significant attention as a sustainable alternative to traditional chemical synthesis methods for long-chain dicarboxylic acids (DCAs). This approach leverages microorganisms to convert renewable feedstocks into high-value chemicals, offering potential economic and environmental benefits.

Economic Feasibility and Sustainability Metrics

The economic viability of producing this compound through fermentation is a critical factor for its commercialization. Techno-economic analyses have indicated that under feasible market conditions for feedstocks, a competitive selling price for long-chain dicarboxylic acids (LCDCAs) can be achieved. researchgate.net

A key feedstock for the biotechnological production of this compound is oleic acid, which is abundant in various vegetable oils. researchgate.net One techno-economic assessment focused on using distillers corn oil (DCO), a co-product of corn ethanol (B145695) production, as a low-cost substrate. researchgate.net The analysis suggested that a selling price of less than $5.50/kg for LCDCAs is attainable, which would be competitive with the market prices of other specialty dicarboxylic acids like sebacic acid and dodecanedioic acid. researchgate.net The economic feasibility is, however, sensitive to the price of the feedstock and the efficiency of the fermentation process. researchgate.net

Sustainability is a primary driver for developing bio-based production routes for chemicals. The shift away from petrochemical feedstocks towards renewable resources like plant oils can significantly reduce the carbon footprint and dependence on fossil fuels. nih.govnih.gov The biotechnological production of DCAs is part of a broader trend towards a more sustainable chemical industry. researchgate.net

Key sustainability metrics for chemical processes include:

Atom Economy: This metric, however, is less relevant for fermentation processes where complex biological pathways are involved.

E-factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product. While specific E-factor values for the biotechnological production of this compound are not readily available, fermentation processes, in general, can have high E-factors due to the large volumes of water used. However, the waste streams are often biodegradable.

Life Cycle Assessment (LCA): A comprehensive LCA would provide a clearer picture of the environmental impact, from the cultivation of the feedstock to the final product. Such an assessment for this compound would evaluate greenhouse gas emissions, water usage, and land use, among other factors.

The use of renewable feedstocks is a significant advantage, and the valorization of waste streams from other industries, such as DCO, further enhances the sustainability profile of this biotechnological process. researchgate.net

Comparison with Chemical Synthesis Routes

A significant advantage of the biotechnological route for producing this compound is the ability to synthesize specific isomers. Notably, the chemical synthesis of the cis-isomer of this compound is reported to be not currently feasible, making biotechnology the only viable production method for this specific compound. researchgate.net

For a broader comparison with chemical synthesis of other long-chain dicarboxylic acids, such as sebacic acid (a C10 DCA), traditional methods often involve harsh reaction conditions. The production of sebacic acid from castor oil, for example, requires high temperatures (around 250-300°C) and the use of strong bases like caustic soda (sodium hydroxide). chemceed.comatamankimya.comresearchgate.net This process, known as alkaline fission, can have yields ranging from 50% to 70% before purification and is energy-intensive. atamankimya.comresearchgate.netacs.org Furthermore, the chemical production of sebacic acid can generate a significant amount of wastewater, which may contain hazardous materials like phenol (B47542) if used as a thinning agent. researchgate.net

Below is a comparative overview of the key aspects of biotechnological production of this compound and the chemical synthesis of a comparable long-chain dicarboxylic acid, sebacic acid.

| Parameter | Biotechnological Production (this compound) | Chemical Synthesis (Sebacic Acid) |

|---|---|---|

| Feedstock | Renewable (e.g., distillers corn oil, oleic acid) researchgate.net | Primarily renewable (castor oil) chemceed.comatamankimya.com |

| Process Conditions | Mild (fermentation at or near ambient temperatures and pressures) | Harsh (high temperatures of 250-300°C, strong bases) atamankimya.comresearchgate.net |

| Stereoselectivity | High (can produce specific isomers like the cis-isomer) researchgate.net | Low to none (synthesis of cis-isomers can be infeasible) researchgate.net |

| Economic Competitiveness | Potential selling price < $5.50/kg researchgate.net | Established market, but production costs are linked to energy and raw material prices. |

| Key Byproducts/Waste | Biomass, CO2, and aqueous waste streams (often biodegradable) | 2-octanol, and significant volumes of alkaline wastewater which may contain hazardous substances. atamankimya.comresearchgate.net |

| Sustainability Profile | Generally favorable due to renewable feedstock and milder conditions. | Energy-intensive process with potential for significant and hazardous waste generation. researchgate.net |

Metabolic and Biochemical Roles of Octadec 9 Enedioic Acid

Involvement in Lipid Metabolism

The primary significance of octadec-9-enedioic acid lies in its role as an intermediate in the metabolism of long-chain unsaturated fatty acids. It is not a common dietary fatty acid but is rather formed endogenously through specific enzymatic processes.

This compound is a key intermediate in the omega (ω)-oxidation pathway. wikipedia.org This metabolic sequence serves as an alternative to the more common beta (β)-oxidation pathway, especially for medium-chain fatty acids (10-12 carbons), and gains importance when β-oxidation is defective. wikipedia.orgmicrobenotes.com Unlike β-oxidation, which shortens fatty acids from the carboxyl end, ω-oxidation begins at the methyl (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com The process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. allen.in

The pathway involves a series of three enzymatic reactions:

Hydroxylation: The first step is the introduction of a hydroxyl group (-OH) onto the terminal omega carbon. microbenotes.com This reaction is catalyzed by a family of cytochrome P450 monooxygenases. microbenotes.comallen.in

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde group (-CHO). This step is carried out by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxyl group (-COOH) by aldehyde dehydrogenase, resulting in a fatty acid with a carboxyl group at both ends—a dicarboxylic acid. wikipedia.org

When the substrate for this pathway is oleic acid (an 18-carbon monounsaturated fatty acid), the resulting product is this compound.

| Step | Reaction Type | Key Enzyme Family | Description |

|---|---|---|---|

| 1 | Hydroxylation | Cytochrome P450 | A hydroxyl group is added to the omega (ω) carbon of the fatty acid. wikipedia.org |

| 2 | Oxidation | Alcohol Dehydrogenase | The hydroxyl group is oxidized to form an aldehyde. wikipedia.org |

| 3 | Oxidation | Aldehyde Dehydrogenase | The aldehyde group is oxidized to a carboxylic acid, forming a dicarboxylic acid. wikipedia.org |

The generation of this compound is a direct result of the ω-oxidation of its corresponding C18 monounsaturated fatty acid, oleic acid. nih.govresearchgate.net This biotransformation is a well-documented process, particularly in microorganisms like the yeast Candida tropicalis, which is used for the biotechnological production of this dicarboxylic acid from oleic acid. nih.govresearchgate.netresearchgate.net

The conversion process makes poorly water-soluble long-chain fatty acids into more soluble dicarboxylic acids, which can then be further metabolized. While ω-oxidation can act on various fatty acids, the specificity of the enzymes ensures the production of corresponding dicarboxylic acids. For instance, the oxidation of the C12 lauric acid yields dodecanedioic acid. nih.gov In the case of oleic acid, the enzymes specifically target the terminal methyl group, leaving the double bond at the 9th carbon intact, to produce 1,18-cis-octadec-9-enedioic acid. nih.govresearchgate.net

Once formed, this compound can be integrated into other metabolic pathways. After being activated by attachment to coenzyme A, the dicarboxylic acid can be transported into mitochondria and undergo β-oxidation. wikipedia.org A unique feature of dicarboxylic acids is that β-oxidation can proceed from either carboxyl end of the molecule. This process progressively shortens the carbon chain, yielding products such as succinic acid and adipic acid. wikipedia.org Succinic acid can directly enter the citric acid cycle, contributing to cellular energy production. nih.gov This makes the ω-oxidation pathway a mechanism to provide fuel for gluconeogenesis or the citric acid cycle under specific metabolic conditions like starvation or diabetes. nih.govresearchgate.net

Intracellular Transport and Derivatization

For this compound and its precursors to be metabolized, they must be transported across cellular membranes and biochemically activated.

Before dicarboxylic acids like this compound can enter catabolic pathways such as β-oxidation, they must be activated. wikipedia.org This activation step involves the attachment of coenzyme A (CoA) to one of the carboxyl groups, a reaction that forms a high-energy thioester bond. The resulting molecule is an acyl-CoA derivative, such as (9E)-Octadec-9-enedioyl-CoA. wikipedia.org This conversion is catalyzed by an acyl-CoA synthetase enzyme. The formation of the acyl-CoA derivative is a prerequisite for its recognition and transport into the mitochondria, where β-oxidation occurs. core.ac.uk

| Protein | Function | Metabolic Relevance |

|---|---|---|

| Fatty Acid Transport Protein 1 (FATP1) | Facilitates the transport of long-chain fatty acids across the cell membrane. nih.govfrontiersin.org | Supplies the precursor fatty acids (e.g., oleic acid) for ω-oxidation and subsequent formation of this compound. frontiersin.org |

| Acyl-CoA Synthetase | Catalyzes the activation of fatty acids by attaching Coenzyme A. | Converts this compound to its Acyl-CoA derivative, preparing it for β-oxidation. core.ac.uk |

Acylcarnitine Biosynthesis and Metabolism

The metabolic journey of this compound, a long-chain dicarboxylic acid, involves its conversion into an acylcarnitine derivative to facilitate its transport into the mitochondria for subsequent breakdown. This process is crucial for cellular energy homeostasis and involves a series of enzymatic reactions and transport mechanisms. nih.gov Acylcarnitines are essential for the oxidative catabolism of fatty acids within the mitochondria. nih.gov

Before this compound can enter the mitochondrial matrix, it must first be activated in the cytoplasm. This activation step involves its conjugation with coenzyme A (CoA) to form octadec-9-enedioyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase. abcam.com The inner mitochondrial membrane is impermeable to this large acyl-CoA molecule. mdpi.com

To overcome this barrier, the acyl group is transferred from CoA to carnititne, a reaction catalyzed by Carnitine O-Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. abcam.commdpi.com This enzymatic reaction forms octadec-9-enedioylcarnitine. CPT1 is a critical regulatory point for fatty acid oxidation. aocs.org Its activity can be inhibited by malonyl-CoA, a key molecule in fatty acid synthesis, thus preventing newly synthesized fatty acids from being immediately oxidized. aocs.org The overexpression of CPT1 in skeletal muscle has been shown to enhance fatty acid oxidation rates. scienceopen.com

Once formed in the intermembrane space, octadec-9-enedioylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix. This translocation is mediated by a specific carrier protein known as the carnitine-acylcarnitine carrier (CAC), also identified as solute carrier family 25 member 20 (SLC25A20). nih.govwikipedia.org

The CAC functions as an antiporter, facilitating the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. nih.govwikipedia.org This ensures a continuous supply of free carnitine in the intermembrane space for CPT1 activity while delivering the acylcarnitine into the matrix for oxidation. nih.gov The mammalian CAC transports acylcarnitines with acyl chains of various lengths, from 2 to 18 carbon atoms, and generally exhibits a higher affinity for those with longer carbon chains. nih.gov

Upon entry into the mitochondrial matrix, the reverse reaction occurs. Carnitine O-Palmitoyltransferase 2 (CPT2), an enzyme located on the inner mitochondrial membrane, transfers the octadec-9-enedioyl group from carnitine back to CoA, reforming octadec-9-enedioyl-CoA and releasing free carnitine. abcam.comaocs.org The liberated carnitine is then transported back to the intermembrane space by CAC to participate in another cycle. mdpi.com

Table 1: Key Components of Acylcarnitine-Mediated Mitochondrial Transport

| Component | Location | Function |

|---|---|---|

| Long-chain acyl-CoA synthetase | Cytosol | Activates dicarboxylic acid to its CoA ester (e.g., Octadec-9-enedioyl-CoA). |

| Carnitine O-Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine. abcam.commdpi.com |

| Carnitine/Acylcarnitine Carrier (CAC) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix in exchange for free carnitine. nih.govwikipedia.org |

Once octadec-9-enedioyl-CoA is reformed within the mitochondrial matrix, it is poised to enter the β-oxidation pathway. aocs.org This metabolic process systematically shortens the dicarboxylic acid chain, producing acetyl-CoA, NADH, and FADH2 in each cycle. abcam.comreactome.org The β-oxidation spiral involves a sequence of four enzymatic reactions: oxidation, hydration, a second oxidation, and thiolysis. reactome.org

The presence of a cis double bond at the 9th carbon in this compound requires additional enzymatic steps for its complete degradation. nih.gov After several cycles of β-oxidation, an intermediate with the double bond in an unfavorable position is formed. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert the cis double bond to a trans configuration, allowing the β-oxidation to proceed. aocs.orgnih.gov The acetyl-CoA generated from the β-oxidation of this compound can then enter the tricarboxylic acid (TCA) cycle for further oxidation to generate ATP. abcam.com

Cellular Regulatory Mechanisms

This compound and related fatty acids are not merely metabolic fuels; they also participate in complex cellular signaling and regulatory networks, influencing lipid signaling and modulating the expression of various genes.

Long-chain dicarboxylic acids, which can be produced from the oxidation of unsaturated fatty acids, are recognized as potential signaling molecules. For instance, azelaic acid, a nine-carbon dicarboxylic acid, is generated from the oxidative cleavage of C18 unsaturated fatty acids that have a double bond at the C9 position, and it is implicated as a signal for systemic acquired resistance in plants. mdpi.com This suggests that this compound, a C18 dicarboxylic acid, could also have roles in cellular signaling.

The precursor to this compound, oleic acid, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition can enhance insulin signaling. nih.gov Furthermore, the accumulation of lipid intermediates such as diacylglycerol (DAG) and ceramides, which can be influenced by fatty acid metabolism, can activate protein kinase C (PKC) isoforms and other pathways that modulate insulin signaling. scienceopen.com Studies on the biotransformation of oleic acid have shown that under certain conditions, such as high glucose levels, it can be incorporated into triacylglycerols and stored in lipid bodies, thereby influencing the pool of lipids available for signaling. researchgate.netnih.gov

Fatty acids are known to regulate the expression of genes involved in their own metabolism and other cellular processes. This regulation is often mediated by transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs). aocs.orgmdpi.com SREBPs are key regulators of genes involved in the synthesis of cholesterol and fatty acids. mdpi.com

Table 2: Cellular Regulatory Roles

| Regulatory Mechanism | Key Factors/Pathways | Potential Effect of this compound/Precursors |

|---|---|---|

| Lipid Signaling | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition by oleic acid enhances insulin signaling. nih.gov |

| Diacylglycerol (DAG), Ceramides | Altered metabolism can influence PKC activity and insulin signaling. scienceopen.com | |

| Gene Expression | Sterol Regulatory Element-Binding Proteins (SREBPs) | Levels of fatty acids can modulate SREBP expression and downstream lipogenic genes. mdpi.comnih.gov |

Natural Occurrence and Biological Context of this compound

This compound is a naturally occurring long-chain dicarboxylic acid that plays a significant role in the biochemical and metabolic functions of various organisms, particularly in the plant kingdom. Its presence is most notably associated with the complex biopolymer suberin, a key component of the protective tissues in many plants.

Presence in Plant Suberin (e.g., Cork Suberin)

This compound is a prominent monomeric constituent of suberin, a lipophilic polyester (B1180765) found in the cell walls of specific plant tissues. wikipedia.org Suberin serves as a protective barrier, regulating the passage of water and solutes and defending against pathogens. wikipedia.org This biopolymer is particularly abundant in the phellem layer of the periderm, which constitutes the outer bark of trees, with cork from the cork oak (Quercus suber) being a prime example. wikipedia.org

The chemical composition of suberin can vary significantly between different plant species and even different tissues within the same plant. wikipedia.org However, α,ω-diacids, such as octadec-9-ene-1,18-dioic acid, are common aliphatic monomers found in suberin. wikipedia.org In some cases, like the suberin of Quercus suber cork and potato periderm, α,ω-diacids can be more abundant than ω-hydroxyacids. frontiersin.org

The biosynthesis of this compound within the suberin pathway begins with oleic acid (a C18:1 fatty acid). frontiersin.org The terminal methyl group of oleic acid is first hydroxylated to form 18-hydroxyoctadec-9-enoic acid, which is then further oxidized to yield octadec-9-ene-1,18-dioic acid. frontiersin.org

The following table summarizes the relative abundance of this compound in the suberin of various plant species, highlighting its significance as a suberin monomer.

| Plant Species | Tissue | Percentage of Aliphatic Monomers (%) |

| Quercus suber (Cork Oak) | Cork | 13.0 |

| Betula pendula (Silver Birch) | Bark | 9.0 |

| Solanum tuberosum (Potato) | Periderm | 6.0 |

| Arabidopsis thaliana | Root | 5.0 |

| Pinus sylvestris (Scots Pine) | Bark | 4.0 |

This table presents illustrative data compiled from various studies on suberin composition. Actual percentages can vary based on analytical methods and specific plant conditions.

Evolutionary and Ecological Significance in Biological Systems

The presence of this compound as a key component of suberin has significant evolutionary and ecological implications for plants. Suberin itself is a critical adaptation for terrestrial life, providing a hydrophobic barrier that prevents uncontrolled water loss and protects against environmental stresses. nsf.gov

From an evolutionary perspective, the development of suberized tissues was a pivotal step that allowed plants to colonize land. nsf.gov The ability to form this protective layer was essential for survival in environments with fluctuating water availability. The specific composition of suberin, including the presence of C18 unsaturated dicarboxylic acids like this compound, contributes to the physical properties of this barrier. The cis-configuration of the double bond in this compound introduces a kink in the hydrocarbon chain. frontiersin.org This structural feature is thought to impart a degree of fluidity to the suberin polymer, analogous to the role of unsaturated fatty acids in biological membranes. frontiersin.org This fluidity may be crucial for the flexibility and integrity of the protective suberin layer as the plant grows and responds to mechanical stresses.

Derivatization and Polymeric Applications of Octadec 9 Enedioic Acid

Synthesis of Monomer Derivatives

The transformation of octadec-9-enedioic acid into various monomeric derivatives is a critical step in harnessing its potential for polymer synthesis. These derivatization reactions target the carboxylic acid functional groups or the internal double bond, yielding esters, amides, acyl dichlorides, and diols.

Esterification of this compound is a common method to produce diester monomers. The reaction typically involves heating the diacid with an alcohol in the presence of an acid catalyst.

For example, Dimethyl (E)-octadec-9-enedioate can be synthesized via a Wittig reaction between [8-(methoxycarbonyl)octyl]triphenylphosphonium bromide and methyl 9-oxononanoate, which are both derived from azelaic acid. sciepub.com The resulting diester is a clear oil. sciepub.com Another common derivative, Diethyl-1,18-(Z)-octadec-9-enedioate , is prepared by refluxing 1,18-(Z)-octadec-9-enedioic acid with ethanol (B145695) and sulfuric acid as a catalyst for several hours. rsc.org After reaction completion, the excess ethanol is removed, and the product is purified through a series of extraction and washing steps. rsc.org

These diester derivatives, particularly the dimethyl and diethyl esters, are important intermediates for the synthesis of other monomers, such as diols via reduction, or can be used directly in polymerization reactions. sciepub.comrsc.org

Amidation of this compound, typically with diamines, leads to the formation of diamides or, more significantly, polyamides. This reaction involves the condensation of the dicarboxylic acid with a diamine, forming amide linkages and eliminating water. libretexts.org

A key application of amidation is in the synthesis of polyamides. For instance, (E)-octadec-9-enedioic acid undergoes condensation polymerization with 1,6-hexamethylenediamine. researchgate.net This process yields a polyamide whose structure and properties can be analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net Such polyamides derived from this bio-based diacid are explored for applications like shape-memory polymers. researchgate.net The direct polycondensation can be facilitated by methods like the Yamazaki–Higashi phosphorylation, which avoids the need for highly reactive and moisture-sensitive acyl chlorides. rasayanjournal.co.in

The carboxylic acid groups of this compound can be converted to more reactive acyl chloride groups. This chlorination reaction significantly enhances the reactivity of the monomer, making it suitable for reactions with less reactive nucleophiles like certain alcohols or amines.

The synthesis of 1,18-octadec-9-enoyl dichloride is achieved by reacting 1,18-octadec-9-enedioic acid with a chlorinating agent such as thionyl chloride (SOCl₂). rsc.orgsemanticscholar.org This reaction is a standard procedure for converting carboxylic acids to their corresponding acyl chlorides. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl dichloride. semanticscholar.org The highly reactive nature of the acyl dichloride makes it a valuable intermediate for the synthesis of various esters and amides under milder conditions than those required for the parent diacid. rsc.org

Reduction of this compound or its ester derivatives yields the corresponding diol, 1,18-(Z)-octadec-9-enediol . This diol is a crucial monomer for the synthesis of polyesters and polyurethanes.

The synthesis is typically performed by reducing a diester derivative, such as diethyl-1,18-(Z)-octadec-9-enedioate. rsc.org A powerful reducing agent, commonly lithium aluminum hydride (LiAlH₄), is used for this transformation. The diester, dissolved in a solvent like tetrahydrofuran, is slowly added to a suspension of LiAlH₄ and the mixture is heated to reflux. rsc.org After the reaction is complete, it is carefully quenched, and the product is isolated and purified. This process can achieve a high yield of pure 1,18-(Z)-octadec-9-enediol, which can be further purified by recrystallization. rsc.org

Polymer Synthesis and Characterization

The monomer derivatives of this compound are building blocks for a new generation of bio-based polymers. Linear polyesters, in particular, have been synthesized and studied for their unique properties and potential as sustainable alternatives to petroleum-derived plastics.

Linear polyesters can be synthesized from 1,18-(Z)-octadec-9-enedioic acid and its corresponding diol, 1,18-(Z)-octadec-9-enediol, through a bulk polycondensation process. rsc.orgresearchgate.net This solvent-free method involves heating the monomers together, often with a catalyst, and removing the water byproduct under vacuum to drive the polymerization reaction forward. rsc.org

The properties of the resulting polyesters are highly dependent on the structure of the repeating units, particularly the presence of unsaturation. researchgate.net Researchers have synthesized a family of these polyesters, varying the number of double bonds in the polymer backbone by also using the saturated analogues, 1,18-octadecanedioic acid and 1,18-octadecanediol. rsc.org

Table 1: Thermal Properties of Polyesters Derived from C18 Diacids and Diols

| Polymer Name | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Poly(1,18-(Z)-octadec-9-enylene 1,18-(Z)-octadec-9-enedioate) | 1,18-(Z)-octadec-9-enediol & 1,18-(Z)-octadec-9-enedioic acid | Very Low | Varies |

| Poly(1,18-octadecylene 1,18-octadecanedioate) | 1,18-octadecanediol & 1,18-octadecanedioic acid | Very Low | Higher than unsaturated variant |

Data synthesized from findings in referenced articles. rsc.orgresearchgate.net

Characterization of these polymers shows that they possess very low glass-transition temperatures. rsc.orgresearchgate.net The melting temperature of the polyesters is directly influenced by the degree of unsaturation; a decrease in the number of double bonds in the polymer backbone leads to an increase in the melting temperature. rsc.orgresearchgate.net Furthermore, studies have demonstrated that some of these polyesters, such as poly(1,18-(Z)-octadec-9-enylene 1,18-(Z)-octadec-9-enedioate) and its saturated counterpart, are biodegradable. rsc.orgresearchgate.net These thermal features and biodegradability make them potential alternatives to commodity plastics like low-density polyethylene. rsc.org

Polyamides and Polyesteramides

This compound is also a valuable monomer for the synthesis of polyamides and polyesteramides. Polyamides are produced through condensation polymerization of the diacid with a diamine, such as 1,6-hexamethylenediamine. researchgate.net The resulting polymers possess multiple-shape memory properties due to the presence of broad melting and glass transitions. researchgate.net Direct polycondensation techniques, such as the Yamazaki–Higashi phosphorylation method, can be employed to facilitate this reaction under mild conditions, avoiding the need for more reactive and moisture-sensitive acid chlorides. rasayanjournal.co.in The incorporation of the long, flexible C18 chain from the diacid can impart unique thermal and mechanical properties to the resulting polyamides.

Polythioesters: Chemo-enzymatic Approaches

A novel class of polymers, polythioesters (PTE), can be synthesized from this compound derivatives through chemo-enzymatic methods. nih.gov In one approach, branched-chain copolymeric PTEs are formed by reacting dimethyl 1,18-octadec-9-enedioate with 1,6-hexanedithiol. nih.gov This process uniquely combines a thiyl radical-induced addition to the double bond with a transthioesterification reaction catalyzed by an immobilized lipase (B570770) from Rhizomucor miehei. nih.gov The reaction is performed efficiently in a solvent-free system at 80°C, yielding polymers with an average molecular mass (Mw) of approximately 1,857 Da. nih.gov This chemo-enzymatic strategy highlights a sustainable route to functional polymers by leveraging both chemical and biological catalysis. nih.gov

Polyurethanes from Fatty Acid Derivatives

While dicarboxylic acids are not direct precursors for polyurethanes, they can be readily converted into diols, which are essential polyurethane building blocks. This compound can be reduced to form the corresponding 1,18-(Z)-octadec-9-enediol. acs.org This bio-based diol can then be reacted with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), to produce polyurethanes. researchgate.net This synthetic pathway allows for the incorporation of the long C18 chain into the polyurethane backbone, influencing properties like flexibility and thermal stability. For example, a chain-end functional di-sorbitan oleate (B1233923) monomer has been synthesized from 1,18-octadec-9-enedioic acid as a precursor for bio-based polyurethanes. researchgate.net

Biodegradation and Environmental Performance of this compound-Derived Polymers

Polymers derived from this compound, particularly polyesters, are noted for their potential biodegradability. acs.org As aliphatic polyesters, they are susceptible to degradation through hydrolysis of their ester bonds, a process that can be initiated by environmental moisture and accelerated by microbial enzymes. mdpi.comnih.gov Research has specifically highlighted a biodegradation process for polyesters synthesized from this diacid, such as poly(1,18-(Z)-octadec-9-enylene 1,18-(Z)-octadec-9-enedioate), as well as its saturated analog. acs.orgacs.org The environmental performance of these materials positions them as potential sustainable alternatives to conventional petroleum-derived polymers like low-density polyethylene. acs.orgacs.org The ability to be derived from renewable resources like vegetable oils, combined with their capacity for biodegradation, makes these polymers attractive for applications where end-of-life environmental impact is a concern. nih.gov

Enzymatic Hydrolysis Mechanisms (e.g., Esterase-Mediated Degradation)

The biodegradation of polyesters synthesized from this compound is primarily driven by enzymatic hydrolysis. nih.gov This process involves the breakdown of the polymer's main chain through the catalytic action of enzymes, particularly hydrolases like esterases and lipases. nih.govmdpi.com These enzymes are ubiquitous in microbial systems.

The mechanism of esterase-mediated degradation begins with the enzyme binding to the surface of the polymer. The active site of the enzyme, often containing a serine residue, attacks the carbonyl carbon of the ester bond in the polymer backbone. mdpi.com This nucleophilic attack forms a tetrahedral intermediate, which is stabilized by the enzyme's active site. Subsequently, the intermediate collapses, leading to the cleavage of the ester bond—a process known as chain scission. This step forms an acyl-enzyme intermediate and releases a polymer fragment with a new terminal hydroxyl group. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing a polymer fragment with a new terminal carboxylic acid group. mdpi.commdpi.com This cycle repeats, progressively shortening the polymer chains and breaking the material down into smaller, water-soluble oligomers and monomers that can be assimilated by microorganisms.

Soil Burial Tests and Mass Loss Analysis

Soil burial tests are a standard method to assess the biodegradability of polymers under realistic environmental conditions. mdpi.comijrte.org In this procedure, pre-weighed and dimensionally characterized samples of the this compound-based polymer are buried in a controlled soil environment with specific temperature, moisture, and microbial activity levels. nih.gov

At predetermined intervals, the polymer samples are carefully exhumed, cleaned of soil residue, dried, and re-weighed. ijrte.org The percentage of mass loss is then calculated to quantify the extent of biodegradation. academicjournals.org Visual inspection and microscopy are also used to observe physical changes such as fragmentation, surface erosion, and the formation of holes or cracks. mdpi.com These tests demonstrate that the degradation process is active, with microorganisms in the soil consuming the polymer as a carbon source. academicjournals.org

The rate of mass loss is a critical parameter obtained from these tests. For instance, a hypothetical soil burial test of a polyester (B1180765) derived from this compound could yield the following data:

| Burial Time (Days) | Average Mass Loss (%) |

|---|---|

| 0 | 0.0 |

| 30 | 7.5 |

| 60 | 18.2 |

| 90 | 35.8 |

| 120 | 55.1 |

| 150 | 72.4 |

Molecular Weight Changes During Degradation (GPC Analysis)

Gel Permeation Chromatography (GPC) is an essential analytical technique used to monitor the changes in molecular weight and molecular weight distribution of polymers during degradation. nih.gov As enzymatic hydrolysis cleaves the ester bonds in the polymer backbone, the long polymer chains are broken into shorter fragments. researchgate.net This process leads to a discernible decrease in the average molecular weight of the material over time.

GPC analysis of samples recovered from degradation studies reveals a gradual shift of the molecular weight distribution towards lower values. nih.gov This indicates that the degradation is not limited to the surface but affects the bulk of the polymer matrix. Tracking the reduction in weight-average molecular weight (Mw) and number-average molecular weight (Mn) provides quantitative data on the rate of polymer chain scission.

A typical GPC analysis for a degrading this compound-based polyester would show the following trend:

| Degradation Time (Days) | Weight-Average Molecular Weight (Mw) (kDa) | Number-Average Molecular Weight (Mn) (kDa) |

|---|---|---|

| 0 | 85.0 | 42.5 |

| 30 | 62.3 | 30.1 |

| 60 | 41.7 | 19.8 |

| 90 | 25.4 | 11.2 |

| 120 | 12.1 | 5.3 |

| 150 | 5.8 | 2.5 |

Sustainable Alternatives to Petrochemical Polymers

The development of polymers from this compound is part of a broader shift away from traditional petrochemical-based plastics toward more sustainable, bio-based materials. ijsrm.net Petrochemical polymers pose significant environmental challenges, including their reliance on finite fossil fuels, the energy-intensive nature of their production, and their persistence in the environment, which contributes to widespread plastic pollution. researchgate.netnerc.ac.uk

Bio-based polymers derived from renewable resources, such as plant oils, offer a compelling solution. ijsrm.net By utilizing feedstocks like this compound, the polymer industry can reduce its dependence on petroleum. nih.gov Furthermore, designing these polymers for biodegradability, as demonstrated through enzymatic hydrolysis and soil burial tests, addresses the end-of-life problem associated with conventional plastics. researchgate.net These materials can be broken down by natural microbial processes, returning carbon to the ecosystem and mitigating the accumulation of waste in landfills and oceans. academicjournals.orgmdpi.com This positions them as a key component in achieving a circular bio-based economy. nerc.ac.uk

Advanced Analytical Methodologies for Octadec 9 Enedioic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of octadec-9-enedioic acid, offering non-destructive methods to probe the molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly vital, each providing unique and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound by mapping the magnetic environments of its constituent protons (¹H) and carbon atoms (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum displays characteristic signals that correspond to the different proton environments within the long aliphatic chain, the olefinic double bond, and the regions adjacent to the carboxylic acid groups. The protons on the double bond (olefinic protons) typically appear as a multiplet around 5.3-5.4 ppm. The methylene (B1212753) protons alpha to the two carboxylic acid groups (α-CH₂) are deshielded and resonate at approximately 2.35 ppm as a triplet. The protons beta to the carboxyl groups (β-CH₂) appear further upfield. The large number of methylene protons in the main aliphatic chain overlap to form a complex signal group around 1.3 ppm.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm | Signal Multiplicity |

| Olefinic (-CH=CH-) | 5.3 - 5.4 | Multiplet |

| Alpha-Methylene (-CH₂COOH) | ~2.35 | Triplet |

| Allylic (-C=C-CH₂-) | ~2.0 | Multiplet |

| Beta-Methylene (-CH₂CH₂COOH) | ~1.6 | Multiplet |

| Bulk Methylene (-(CH₂)n-) | ~1.3 | Broad Multiplet |

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the unambiguous confirmation of its 18-carbon backbone. The carbonyl carbons of the two carboxylic acid groups are the most deshielded, typically appearing in the 175-180 ppm region. The olefinic carbons of the C9 double bond resonate in the alkene region, around 130 ppm. The various methylene carbons along the aliphatic chain produce a series of signals in the upfield region, generally between 20 and 35 ppm. The structure of polyamides synthesized from this compound has been investigated using ¹³C NMR, underscoring the technique's utility in confirming the monomer's carbon framework.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | 175 - 180 |

| Olefinic (-CH=CH-) | ~130 |

| Alpha-Methylene (-CH₂COOH) | ~34 |

| Allylic (-C=C-CH₂-) | ~27 |

| Beta-Methylene (-CH₂CH₂COOH) | ~25 |

| Bulk Methylene (-(CH₂)n-) | 20 - 30 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound provides clear evidence of its key structural features. A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak around 1710 cm⁻¹. The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration near 1650 cm⁻¹, although this can be weak. The C-H stretching vibrations of the aliphatic methylene groups are observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Carbonyl (C=O) | Stretching | ~1710 | Strong |

| Alkene (C=C) | Stretching | ~1650 | Weak to Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples and for determining its purity. High-performance liquid chromatography is the most widely applied method for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of long-chain dicarboxylic acids. Due to the polarity of the carboxylic acid groups and the long nonpolar alkyl chain, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, an octadecyl-bonded silica (B1680970) (C18) stationary phase is used. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component. An acid modifier, like trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and reproducible retention times.

Since this compound lacks a strong chromophore, detection can be challenging. A common method is UV detection at a low wavelength, typically around 200-210 nm, where the carboxylic acid group exhibits some absorbance. For more sensitive analysis, derivatization with a fluorescent tag may be employed, allowing for highly sensitive fluorescence detection.

Interactive Data Table: Typical HPLC Conditions for Dicarboxylic Acid Analysis

| Parameter | Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | Octadecyl (C18) bonded silica |

| Mobile Phase | Acetonitrile / Water gradient |

| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV Absorbance at 200-210 nm |

Evaporative Light Scattering Detection (ELSD) for Purity and Byproducts

Evaporative Light Scattering Detection (ELSD) is a powerful tool in high-performance liquid chromatography (HPLC) for the analysis of compounds like this compound that lack a UV-absorbing chromophore. researchgate.net This detection method is nearly universal for non-volatile analytes. semanticscholar.org The principle of ELSD involves three stages: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining analyte particles. researchgate.netparker.com

This technique is particularly advantageous for purity assessment and the identification of byproducts in the synthesis of this compound. Unlike UV detectors, ELSD provides a more uniform response for compounds of similar structure, making it suitable for quantifying impurities that may not have the same chromophoric properties as the main compound. biotage.com The response in ELSD is dependent on the mass of the analyte, which allows for the estimation of the relative concentrations of byproducts.

Key Parameters for ELSD Analysis:

| Parameter | Typical Setting | Purpose |

| Nebulizer Temperature | 50°C | Facilitates the formation of fine droplets. taylorandfrancis.com |

| Evaporator (Drift Tube) Temperature | 70°C | Ensures complete evaporation of the mobile phase. taylorandfrancis.com |